N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is an organic compound that features a cyclohexene ring, an oxalamide group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide can be achieved through a multi-step process. One possible route involves the following steps:
Preparation of 2-(cyclohex-1-en-1-yl)ethanol: This can be synthesized by the reduction of 2-(cyclohex-1-en-1-yl)acetaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-(cyclohex-1-en-1-yl)ethylamine: The 2-(cyclohex-1-en-1-yl)ethanol can be converted to the corresponding amine via an amination reaction using reagents like ammonia or an amine donor.
Synthesis of this compound: The final step involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with oxalyl chloride followed by the addition of 3-hydroxypropylamine under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The cyclohexene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-oxopropyl)oxalamide.
Reduction: Formation of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-aminopropyl)oxalamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclohexene ring may interact with hydrophobic pockets in biomolecules, enhancing binding affinity. The hydroxypropyl group can increase solubility and facilitate transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide: Similar structure but with a methoxy group instead of a hydroxy group.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-aminopropyl)oxalamide: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-10-4-8-14-12(17)13(18)15-9-7-11-5-2-1-3-6-11/h5,16H,1-4,6-10H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJRSXGHBLZVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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